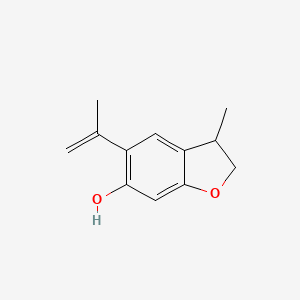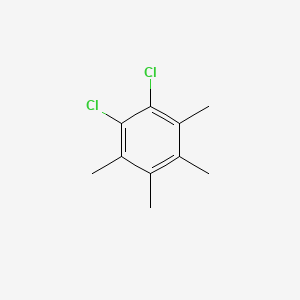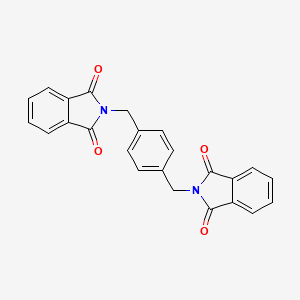![molecular formula C20H14N6O4 B11966525 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine CAS No. 130711-06-7](/img/structure/B11966525.png)
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine is a complex organic compound with the molecular formula C20H14N6O4 and a molecular weight of 402.372 g/mol . This compound is characterized by the presence of both amino and nitro functional groups attached to a quinoxaline ring, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur efficiently.
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino and nitro groups.
Applications De Recherche Scientifique
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine involves its interaction with specific molecular targets and pathways. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can modulate cellular processes.
Comparaison Avec Des Composés Similaires
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine can be compared with other similar compounds, such as:
4-Amino-3-nitrophenol: This compound shares the amino and nitro functional groups but lacks the quinoxaline ring, making it less complex and versatile.
2-Amino-4-nitrophenol: Similar in structure but with different positioning of the functional groups, leading to variations in reactivity and applications.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities, similar to this compound.
The uniqueness of this compound lies in its combination of functional groups and the quinoxaline ring, providing a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
130711-06-7 |
|---|---|
Formule moléculaire |
C20H14N6O4 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
4-[3-(4-amino-3-nitrophenyl)quinoxalin-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C20H14N6O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H,21-22H2 |
Clé InChI |
GDENZHRSNFSAMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)N)[N+](=O)[O-])C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)

![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966486.png)
![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)


![2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11966515.png)

